Piperazine derivatives have been explored as potential central nervous system agents. The compound 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine has been identified as a potent 5-HT1A receptor antagonist, which could be beneficial in the treatment of psychiatric disorders1. Similarly, other derivatives have been synthesized with dual activity at 5-HT1A serotonin receptors and serotonin transporters, indicating their potential as new classes of antidepressants4.
The anti-acetylcholinesterase activity of piperazine derivatives, such as the potent inhibitor 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, suggests their application as antidementia agents. These compounds could improve cognitive function by increasing acetylcholine levels in the brain2.
Benzoylpiperidine-based compounds have been developed as stearoyl-CoA desaturase-1 inhibitors. These inhibitors, like 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid, have shown to effectively reduce plasma triglyceride levels, which could be beneficial in treating metabolic disorders3.
Piperazine derivatives with anti-malarial activity, such as the active tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, have been identified. These compounds could potentially contribute to the development of new anti-malarial drugs6.
Efforts to improve the bioavailability of anti-tuberculosis agents have led to the synthesis of new analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide. These analogues retain strong activity against tuberculosis and have improved pharmacokinetic profiles9.
This compound can be derived from the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. Its systematic name reflects its structural components: a benzyl group attached to a hydroxymethyl group on the piperazine ring, along with a carboxylate functional group. The molecular formula is , and it has a molecular weight of approximately 250.3 g/mol .
The synthesis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate involves multiple steps, typically starting from commercially available piperazine derivatives. One notable synthetic route includes:
The reaction conditions typically require an inert atmosphere (e.g., nitrogen) and careful temperature control to optimize yields and minimize by-products .
The structure of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate can be described as follows:
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate participates in several chemical reactions:
These reactions are often conducted under controlled conditions to maximize yield and selectivity .
The mechanism of action for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate primarily relates to its interaction with biological targets, such as receptors or enzymes:
Detailed studies are required to elucidate its exact mechanism at the molecular level .
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate exhibits several notable physical and chemical properties:
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate has various applications in scientific research and pharmaceutical development:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Piperazine derivatives constitute a structurally diverse class of nitrogen-containing heterocycles characterized by a six-membered ring with two opposing nitrogen atoms. Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 930837-03-9) exemplifies this category with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol [1]. Its structure integrates three critical functional elements: a piperazine core, a hydroxymethyl substituent at the C3 position, and a benzyloxycarbonyl (Cbz) protecting group on one nitrogen. The Cbz group serves as a temporary protective moiety for the secondary amine, enabling selective reactions at other molecular sites during synthetic sequences [2] [6]. This compound typically appears as a solid with a purity specification of 97% in commercial supplies [1].
The hydroxymethyl group (–CH2OH) at C3 enhances molecular polarity and provides a versatile handle for further chemical derivatization, such as esterification, oxidation, or nucleophilic substitutions. This functional flexibility positions the molecule as a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Piperazine carboxylates like this derivative often serve as precursors to biologically active molecules, including kinase inhibitors and neurotransmitter analogs, leveraging the piperazine ring’s capacity for hydrogen bonding and conformational flexibility [1] [6].
Table 1: Comparative Analysis of Piperazine Carboxylate Building Blocks
Compound Name | CAS Number | Molecular Formula | Protective Group | Key Functional Group | Molecular Weight (g/mol) |
---|---|---|---|---|---|
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | 930837-03-9 | C13H18N2O3 | Benzyloxycarbonyl (Cbz) | Hydroxymethyl | 250.3 |
tert-Butyl 4-[4-(hydroxymethyl)benzyl]piperazine-1-carboxylate | 622381-67-3 | C17H26N2O3 | tert-Butyloxycarbonyl (Boc) | Hydroxymethyl (aryl-bound) | 306.4 |
Benzyl piperazine-1-carboxylate | 31166-44-6 | C12H16N2O2 | Benzyloxycarbonyl (Cbz) | None | 220.3 |
The stereogenic center at the C3 position of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate critically defines its three-dimensional structure and biochemical interactions. Commercial supplies explicitly specify the (3R) absolute configuration, denoted by the IUPAC name "benzyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate" and the SMILES notation O=C(OCC1=CC=CC=C1)N1CCNC@@HC1 [1]. This chirality arises from the asymmetric carbon atom bearing the hydroxymethyl group, which generates two enantiomers with distinct physicochemical and biological profiles.
In drug development, the (R) enantiomer often exhibits different receptor binding affinities, metabolic pathways, and pharmacokinetic behaviors compared to its (3S) counterpart. For example, the spatial orientation of the hydroxymethyl group in the (3R) configuration may favor hydrogen-bonding interactions with specific enzyme active sites, enabling the synthesis of stereoselective catalysts or therapeutic agents. Chiral purity is therefore paramount in fine chemical synthesis, with suppliers typically offering this compound in ≥97% enantiomeric excess (e.e.) [1]. The molecule’s stereochemistry is preserved through reactions that do not rupture bonds at C3, allowing synthetic access to complex chiral architectures without racemization. This enantiomeric fidelity underpins its utility in asymmetric synthesis campaigns targeting bioactive natural products or pharmaceuticals.
The development of piperazine carboxylates as synthetic intermediates accelerated with the advent of nitrogen-protecting group strategies in the mid-20th century. Benzyl chloroformate emerged as a foundational reagent for introducing the Cbz group onto amines, a process pioneered by Leonidas Zervas in the 1930s. Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate represents an evolution of this methodology, incorporating both protection and chiral functionality into a single building block [6].
A significant milestone was the introduction of stereoselective synthetic routes to enantiopure C3-substituted piperazines in the 1990s–2000s. Advances in catalytic asymmetric hydrogenation and enzymatic resolution enabled economical production of compounds like Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate at commercial scales. Its CAS registration (930837-03-9) in 2007 coincided with growing industrial adoption [1]. Parallel innovations involved alternative protecting groups, such as the tert-butoxycarbonyl (Boc) moiety used in tert-Butyl 4-[4-(hydroxymethyl)benzyl]piperazine-1-carboxylate (CAS: 622381-67-3) [3] [5]. However, the Cbz group retains advantages in hydrogenolytic deprotection compatibility, where palladium-catalyzed hydrogenation cleanly removes the benzyl group without affecting the hydroxymethyl functionality.
Table 2: Commercial Availability and Research Adoption Timeline
Year | Milestone | Commercial Impact |
---|---|---|
Pre-2000 | Development of Zervas carbamate chemistry; Synthesis of unsubstituted benzyl piperazine-1-carboxylate (CAS 31166-44-6) | Enabled peptide coupling and heterocycle functionalization [6] |
~2005 | Optimization of stereoselective routes to C3-functionalized piperazines | Commercial launch of chiral building blocks (e.g., 97% pure (3R) enantiomer) [1] |
2007 | CAS registration of Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (930837-03-9) | Standardized access for pharmaceutical R&D [1] [2] |
2010s | Diversification into tert-butyl variants (e.g., CAS 622381-67-3) | Expanded protecting group options for acid-sensitive intermediates [3] [8] |
Contemporary applications leverage this compound’s chiral and functional versatility. It serves as a precursor to kinase inhibitor scaffolds and antimicrobial agents, where the piperazine ring’s nitrogen atoms coordinate to biological targets. Current research focuses on solid-phase synthetic methodologies and microwave-assisted reactions to enhance efficiency in constructing piperazine-based drug candidates. The commercial supply chain has matured substantially, with multiple vendors offering the compound at scales from grams (e.g., 5 g at $450) to bulk quantities (25 g at $2,235) [1] [6], reflecting its established role in modern organic synthesis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7